N-(1,3-benzodioxol-5-ylmethyl)-1-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide
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Overview
Description
GRL-0667 is a potent noncovalent inhibitor of the severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). This compound has shown significant potential in inhibiting viral replication, making it a valuable candidate for antiviral therapies .
Preparation Methods
The synthesis of GRL-0667 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of 1-[®-1-(1-Naphthyl)ethyl)]-4-[3,4-(methylenedioxy)benzylamino]carbonylpiperidine.
Functional group modifications: The core structure is then modified to introduce the necessary functional groups that enhance its inhibitory activity.
Industrial production methods for GRL-0667 are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
GRL-0667 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions are used to introduce different functional groups, which can enhance or modify its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GRL-0667 has been extensively studied for its antiviral properties, particularly against SARS-CoV and other coronaviruses. Its applications in scientific research include:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Biology: Investigated for its effects on viral replication and its potential to inhibit other viral enzymes.
Medicine: Explored as a potential therapeutic agent for treating viral infections, particularly those caused by coronaviruses.
Industry: Utilized in the development of antiviral drugs and in research related to viral inhibition .
Mechanism of Action
GRL-0667 exerts its effects by binding to the active site of the SARS-CoV papain-like protease (PLpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The molecular targets involved include the active site residues of PLpro, and the pathways affected are those related to viral replication and protein processing .
Comparison with Similar Compounds
GRL-0667 is compared with other similar compounds, such as GRL-0617 and mycophenolic acid. These compounds also inhibit the SARS-CoV PLpro but differ in their binding affinities and mechanisms of action. GRL-0667 is unique due to its higher binding affinity and specific interactions with the active site of PLpro .
Similar Compounds
GRL-0617: Another potent inhibitor of SARS-CoV PLpro with a slightly different binding mechanism.
Mycophenolic acid: Known for its antiviral properties but with a different target and mechanism of action.
Telaprevir: An inhibitor of hepatitis C virus protease, showing some cross-reactivity with coronavirus proteases.
Grazoprevir: Another hepatitis C virus protease inhibitor with potential activity against coronavirus proteases
Properties
Molecular Formula |
C26H28N2O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3/c1-18(22-8-4-6-20-5-2-3-7-23(20)22)28-13-11-21(12-14-28)26(29)27-16-19-9-10-24-25(15-19)31-17-30-24/h2-10,15,18,21H,11-14,16-17H2,1H3,(H,27,29) |
InChI Key |
IVXBCFLWMPMSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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